

Gypsogenin: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of **Gypsogenin**, a pentacyclic triterpenoid sapogenin, for researchers, scientists, and drug development professionals. This document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-cancer agent.

Core Chemical and Physical Properties

Gypsogenin is a natural product that can be extracted from plants of the Gypsophila genus.[1] Its chemical structure features an oleanane-type skeleton with four key active sites available for chemical modification: a C-3 hydroxyl group, a C-12 double bond, a C-23 aldehyde group, and a C-28 carboxylic acid.[1][2]

Table 1: Physicochemical Properties of Gypsogenin



Property	Value	Reference	
CAS Number	639-14-5	[3][4][5][6][7]	
Molecular Formula	C30H46O4	[3][4][5][6][7]	
Molecular Weight	470.68 g/mol	[3][4][5][6]	
IUPAC Name	(4aS,6aR,6aS,6bR,8aR,9S,10 S,12aR,14bS)-9-formyl-10- hydroxy-2,2,6a,6b,9,12a- hexamethyl- 1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene- 4a-carboxylic acid	[7]	
Synonyms	Githagenin, Albasapogenin, Gypsophilasapogenin	[3][5][7]	
Melting Point	274-276 °C	[5]	
Solubility	DMSO (25 mg/mL with ultrasonic)	[4]	
Appearance	White solid (needles or leaflets from methanol)	[5]	

Biological Activity and Therapeutic Potential

Gypsogenin has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest. Its therapeutic potential stems from its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

Cytotoxic Activity

Gypsogenin and its synthetic derivatives have shown cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.



Table 2: Cytotoxic Activity (IC50) of Gypsogenin and Its Derivatives

Compound	Cell Line	Cancer Type	IC ₅₀ (μΜ)	Reference
Gypsogenin	MCF-7	Breast Cancer	9.0	[1]
HL-60	Leukemia	10.4	[1]	_
A549	Lung Cancer	19.6	[1]	
Gypsogenin benzyl ester	MCF-7	Breast Cancer	5.1	[1]
HL-60	Leukemia	8.1	[1]	
3-acetyl gypsogenin	HL-60	Leukemia	10.77	[1]
Gypsogenin oxime derivative	HL-60	Leukemia	3.9	[1]
(2,4- dinitrophenyl)hyd razono derivative	A549	Lung Cancer	3.1	[1]
LOVO	Colon Cancer	2.97	[1]	
Amino derivative (16)	A549	Lung Cancer	1.5	[1]

Mechanisms of Action

The anti-cancer effects of **Gypsogenin** are primarily attributed to its ability to trigger the intrinsic apoptotic pathway and to inhibit key processes in angiogenesis.

Induction of Apoptosis

Gypsogenin induces apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases. Specifically, **Gypsogenin** has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1]

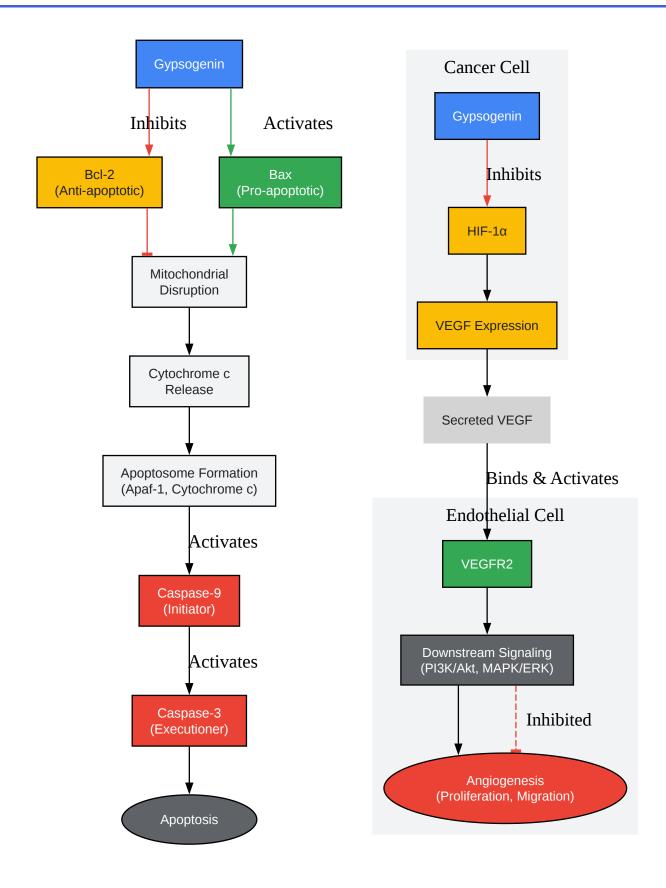


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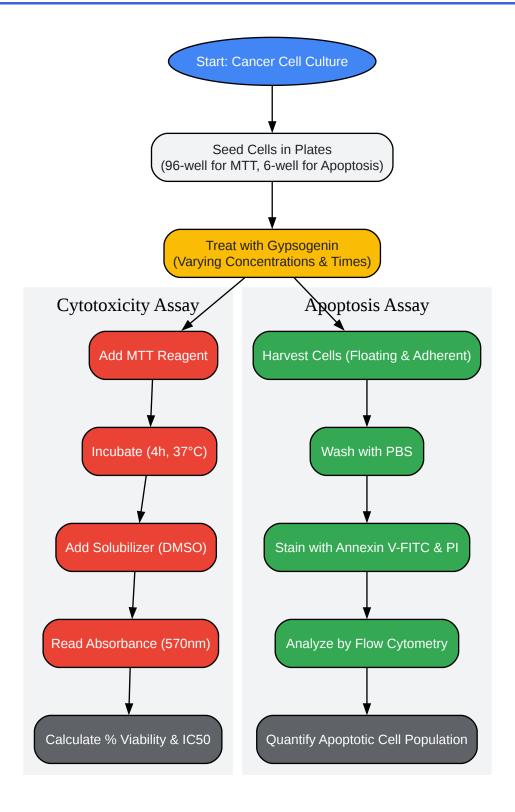
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This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.









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